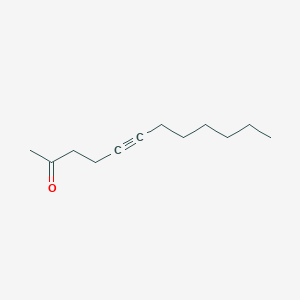

Dodec-5-yn-2-one

Descripción

Dodec-5-yn-2-one (CAS: 132716-18-8) is a medium-chain alkyne-containing ketone with the molecular formula C₁₂H₂₀O and a molecular weight of 180.29 g/mol. Its structure features a ketone group at position 2 and a carbon-carbon triple bond (alkyne) at position 3. This compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate, owing to its reactive alkyne moiety and ketone functionality.

Synthesized and supplied by Shenzhen Aituo Chemical Co., Ltd., it is available at a purity of 95% (1g scale) with analytical data (NMR, MS, HPLC, GC) provided to ensure quality . The compound’s scalable production capabilities (from mg to ton-scale) highlight its industrial relevance, particularly in drug discovery and material science .

Propiedades

Número CAS |

132716-18-8 |

|---|---|

Fórmula molecular |

C12H20O |

Peso molecular |

180.29 g/mol |

Nombre IUPAC |

dodec-5-yn-2-one |

InChI |

InChI=1S/C12H20O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-7,10-11H2,1-2H3 |

Clave InChI |

NLLNPWHYJAZQIZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC#CCCC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dodec-5-yn-2-one can be synthesized through various methods. One common approach involves the reaction of a suitable alkyne precursor with an appropriate reagent to introduce the carbonyl group. For example, the reaction of 1-decyne with acetic anhydride in the presence of a catalyst can yield Dodec-5-yn-2-one .

Industrial Production Methods

Industrial production of Dodec-5-yn-2-one typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Dodec-5-yn-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alkenes and alkanes.

Substitution: Various substituted alkynes and alkenes.

Aplicaciones Científicas De Investigación

Dodec-5-yn-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Dodec-5-yn-2-one involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. The triple bond can also participate in various chemical reactions, affecting the compound’s reactivity and function .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues and Key Properties

To contextualize the unique characteristics of Dodec-5-yn-2-one, we compare it with three structurally related compounds:

cis-Dodec-5-enal (CAS: 68820-33-7): An aldehyde with a double bond at position 2.

Dodecan-2-one (hypothetical): A saturated ketone lacking unsaturated bonds.

1-(5-Decanoyl-4-nonyl-1,4-dihydropyridin-3-yl)dodecan-1-one (CAS: 158528-01-9): A complex ketone with a pyridine backbone.

Table 1: Comparative Physicochemical Properties

Reactivity and Functional Group Influence

- Alkyne vs. Alkene/Aldehyde : The alkyne in Dodec-5-yn-2-one enables click chemistry (e.g., Huisgen cycloaddition), whereas cis-Dodec-5-enal’s alkene and aldehyde groups are prone to oxidation or nucleophilic addition .

- Ketone Stability : Dodec-5-yn-2-one’s ketone is less reactive than aldehydes, making it more stable in storage compared to cis-Dodec-5-enal .

Research Findings and Data Gaps

Key Observations

Reactivity Hierarchy : Alkyne > Aldehyde > Alkene > Saturated ketone.

Synthetic Flexibility : Dodec-5-yn-2-one outperforms analogues in modular derivatization due to its alkyne group .

Stability Trade-offs : While aldehydes (e.g., cis-Dodec-5-enal) are more reactive, they are less stable under ambient conditions .

Data Limitations

- Physical Properties : Melting/boiling points and solubility data for Dodec-5-yn-2-one are unavailable in the provided evidence, necessitating experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.